(Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide
CAS No.:
Cat. No.: VC15817786
Molecular Formula: C22H23BrN2O2
Molecular Weight: 427.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23BrN2O2 |
|---|---|
| Molecular Weight | 427.3 g/mol |
| IUPAC Name | N-[(Z)-1-bromo-1-(2-methylphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
| Standard InChI | InChI=1S/C22H23BrN2O2/c1-16-10-6-7-13-18(16)19(23)20(22(27)25-14-8-3-9-15-25)24-21(26)17-11-4-2-5-12-17/h2,4-7,10-13H,3,8-9,14-15H2,1H3,(H,24,26)/b20-19- |
| Standard InChI Key | XEKFJRJIBATNSW-VXPUYCOJSA-N |
| Isomeric SMILES | CC1=CC=CC=C1/C(=C(\C(=O)N2CCCCC2)/NC(=O)C3=CC=CC=C3)/Br |
| Canonical SMILES | CC1=CC=CC=C1C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Br |
Introduction
Structural Characterization and Molecular Properties
Core Structural Features
(Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide belongs to the class of α-bromo enamide derivatives. Its molecular formula, , reflects a configuration where a brominated propenone backbone bridges a piperidine ring and an o-tolyl-substituted benzamide group. The Z-configuration of the double bond between C1 and C2 imposes stereochemical constraints that influence both reactivity and biological target engagement .
Key functional groups include:
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Bromine at C1: A leaving group facilitating nucleophilic substitution reactions.
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Piperidine at C3: A six-membered amine ring contributing to solubility and hydrogen-bonding interactions.
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Benzamide at C2: Aromatic system with potential for π-stacking and hydrophobic interactions.
Comparative Molecular Analysis
Table 1 contrasts this compound with structurally related analogues:
The chlorine-substituted variant exhibits reduced molecular weight and altered electrophilicity compared to the brominated target, while the dibrominated analogue demonstrates enhanced halogen-mediated interactions in biological systems.
Synthetic Pathways and Optimization Strategies
General Synthetic Approach
While explicit synthetic details for the target compound are unavailable, analogous routes for brominated enamides suggest a multi-step process:
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Condensation Reaction: Coupling of o-tolylacetone with benzamide derivatives under basic conditions to form the enamide backbone.
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Halogenation: Electrophilic bromination at the α-position using (NBS) in .
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Piperidine Incorporation: Nucleophilic acyl substitution with piperidine to introduce the tertiary amine group.
Critical parameters include temperature control (<40°C to prevent Z/E isomerization) and chromatographic purification (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
Challenges in Stereochemical Control
The Z-configuration is stabilized by intramolecular hydrogen bonding between the benzamide carbonyl and the enamide NH group . Kinetic trapping during crystallization (e.g., using methanol/water mixtures) is essential to prevent thermal rearrangement to the E-isomer.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution at C1
The bromine atom undergoes reactions with primary amines (e.g., methylamine) to yield secondary amide derivatives. For example:
This reactivity is exploited to diversify the compound’s pharmacological profile .
Condensation at the Carbonyl Group
The ketone at C3 reacts with hydrazines to form hydrazones, as demonstrated in related triazolo-triazine syntheses . Such derivatives show enhanced antimicrobial activity due to increased hydrogen-bonding capacity .
Stability and Formulation Considerations
Solubility Profile
The compound’s solubility in aqueous media is limited (logP ≈ 3.8), necessitating formulation with co-solvents like PEG-400 or cyclodextrin inclusion complexes . Storage at -20°C in anhydrous DMSO ensures stability for >6 months .
Metabolic Degradation
In vitro hepatic microsome assays for related enamides indicate rapid glucuronidation at the benzamide NH group (t₁/₂ = 22 min) . Structural modifications, such as fluorination of the o-tolyl ring, may mitigate this liability .
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